(5Z)-5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC10397584
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O2S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C19H15N3O2S/c1-12-7-9-13(10-8-12)17-20-19-22(21-17)18(23)16(25-19)11-14-5-3-4-6-15(14)24-2/h3-11H,1-2H3/b16-11- |
| Standard InChI Key | OGHLGFGHEMIDBH-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2 |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 |
Introduction
The compound (5Z)-5-(2-methoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a heterocyclic organic molecule belonging to the thiazolo[3,2-b] triazole family. This class of compounds has gained attention for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structure of this compound combines a thiazole ring fused with a triazole ring system, further functionalized with aromatic substituents that enhance its biological activity and chemical stability.
Structural Features and Nomenclature
The compound's structure can be described as follows:
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Substituents:
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A methoxybenzylidene group at the 5-position.
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A methylphenyl group at the 2-position.
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Configuration: The double bond in the benzylidene moiety adopts a Z-configuration.
This structural arrangement contributes to the compound’s rigidity and electron distribution, which are critical for its interaction with biological targets.
Synthesis
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves:
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Starting Materials:
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4-methylphenyl thiosemicarbazide.
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2-methoxybenzaldehyde.
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A suitable oxidizing or cyclizing agent (e.g., iodine or acetic acid).
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Reaction Mechanism:
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The reaction proceeds via condensation between the aldehyde and thiosemicarbazide to form an intermediate Schiff base.
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Cyclization occurs under acidic or oxidative conditions to yield the fused heterocyclic system.
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Purification: The product is recrystallized from solvents like ethanol or dimethylformamide (DMF) to achieve high purity.
Anticancer Activity
Thiazolo[3,2-b] triazoles have shown promising anticancer properties due to their ability to inhibit enzymes like topoisomerase I and disrupt DNA replication in cancer cells. Studies indicate that derivatives with benzylidene substituents exhibit selective cytotoxicity against cancer cell lines without significant toxicity to normal cells .
Anti-inflammatory Potential
The methoxy group in the benzylidene moiety is known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), reducing prostaglandin synthesis.
Medicinal Chemistry
This compound serves as a lead molecule for developing drugs targeting cancer or microbial infections due to its potent biological activities and favorable physicochemical profile.
Material Science
The heterocyclic framework of this compound can also be explored for applications in organic electronics or as ligands in coordination chemistry.
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